molecular formula C17H19FN6O2S B2359388 4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1170436-26-6

4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2359388
CAS RN: 1170436-26-6
M. Wt: 390.44
InChI Key: BVUMHWTZJZIZNS-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), Molecular Electrostatic Potential (MEP), and Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) studies . These methods can provide insights into the electron localization and delocalization areas within the molecule .

Scientific Research Applications

Antimicrobial Potential

Imidazole-containing compounds, such as the one , have been reported to show significant antimicrobial potential . Among the different derivatives, certain compounds have shown good antimicrobial potential .

Anti-tubercular Activity

Compounds similar to the one have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The evaluation was done using the Microplate Alamar Blue Assay (MABA), with Isoniazid as a reference drug .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which share a similar structure to the compound , have shown anti-inflammatory and analgesic activities . Certain compounds even showed a lower ulcerogenic index compared to standard drugs like indomethacin and celecoxib .

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . Certain compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Antioxidant Activity

Imidazole and indole derivatives have been reported to possess antioxidant activity . These compounds can neutralize free radicals, which are harmful to biological systems.

Antidiabetic Activity

Imidazole and indole derivatives have been reported to possess antidiabetic activity . These compounds can potentially be used in the treatment of diabetes.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products and drugs, including histidine, purine, histamine, and various DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .

Result of Action

The broad range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .

properties

IUPAC Name

4-fluoro-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-12-22-16(11-17(23-12)24-10-9-19-13(24)2)20-7-8-21-27(25,26)15-5-3-14(18)4-6-15/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUMHWTZJZIZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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